1-(2-(Benzyloxy)ethyl)-4-bromobenzene
Overview
Description
1-(2-(Benzyloxy)ethyl)-4-bromobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxyethyl group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethyl)-4-bromobenzene typically involves the reaction of 4-bromobenzyl chloride with 2-(benzyloxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzyloxy)ethyl)-4-bromobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding benzene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Benzyloxyacetic acid or benzyloxyacetaldehyde.
Reduction: 1-(2-(Benzyloxy)ethyl)benzene.
Substitution: 1-(2-(Benzyloxy)ethyl)-4-aminobenzene or 1-(2-(Benzyloxy)ethyl)-4-methoxybenzene.
Scientific Research Applications
1-(2-(Benzyloxy)ethyl)-4-bromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)ethyl)-4-bromobenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, through binding or inhibition.
Comparison with Similar Compounds
1-(2-(Benzyloxy)ethyl)benzene: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromobenzyl alcohol: Contains a hydroxyl group instead of the benzyloxyethyl group, leading to different reactivity and applications.
2-(Benzyloxy)ethanol: A precursor in the synthesis of 1-(2-(Benzyloxy)ethyl)-4-bromobenzene, with different functional group properties.
Uniqueness: this compound is unique due to the presence of both a benzyloxyethyl group and a bromine atom, which confer distinct reactivity and versatility in chemical transformations. This combination allows for a wide range of applications in synthesis and research.
Properties
IUPAC Name |
1-bromo-4-(2-phenylmethoxyethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVMFQYEWCGNPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619927 | |
Record name | 1-[2-(Benzyloxy)ethyl]-4-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170991-34-1 | |
Record name | 1-[2-(Benzyloxy)ethyl]-4-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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